(2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile is a chiral compound that belongs to the class of morpholine derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly as a pharmacological agent. The morpholine ring structure contributes to its biological activity, making it a subject of interest in drug design and development.
The compound can be synthesized through various chemical processes, with patents detailing specific synthetic routes and methodologies. Notable patents include US10544189B2, which discusses the preparation of related morpholine derivatives, and EP3323814B1, which focuses on compounds with similar structural features used as inhibitors for specific enzymes .
(2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile is classified as an organic compound, specifically a morpholine derivative. Its molecular formula is C13H16N2O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound exhibits chirality due to the presence of stereocenters in its structure.
The synthesis of (2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions including temperature, solvent choice, and reaction time to optimize yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are often employed to confirm the structure and enantiomeric purity of the synthesized compound.
The molecular structure of (2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile features a morpholine ring with a phenylethyl substituent at one position and a cyano group at another. The stereochemistry at the 2-position is crucial for its biological activity.
(2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile can participate in various chemical reactions:
The reactions often require specific catalysts or reagents to enhance yields and selectivity. For example, using carbodiimides in amide coupling reactions is common practice .
The mechanism of action for (2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile largely depends on its biological targets. It may interact with specific receptors or enzymes in biological systems:
Research indicates that compounds with similar structures exhibit activity against certain biological targets, suggesting potential therapeutic uses .
Thermal analysis techniques such as differential scanning calorimetry may be employed to determine melting points and thermal stability profiles.
(2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile has potential applications in various fields:
Transition metal-catalyzed asymmetric hydrogenation represents a cornerstone for synthesizing chiral morpholines with exceptional stereocontrol. Rhodium complexes paired with large-bite-angle bisphosphine ligands (e.g., SKP-Rh) enable quantitative yields and >99% enantiomeric excess (ee) in the hydrogenation of dehydromorpholine precursors. This method accommodates diverse substituents at the morpholine’s 2-, 3-, or 4-positions, including electron-withdrawing groups (e.g., -CF₃) and sterically demanding aryl/alkyl chains. The reaction proceeds under moderate H₂ pressure (30–50 atm) in aprotic solvents like dichloromethane or toluene, with catalyst loading as low as 1 mol% [1] [5].
Table 1: Asymmetric Hydrogenation of Dehydromorpholines with SKP-Rh Catalyst
Substituent Position | Substituent Type | Yield (%) | ee (%) |
---|---|---|---|
4- | -Ph | >99 | 92 |
4- | -CF₃ | >99 | 94 |
3- | -OMe | >99 | 94 |
2- | -o-tolyl | >99 | 99 |
2- | -naphthyl | >99 | 95 |
Key advantages include:
Copper-catalyzed asymmetric propargylic amination/desymmetrization (APAD) provides access to morpholines bearing α-quaternary stereocenters. Using CuI/pybox ligand L5 (2.5 mol%), ethynyl carbonates react with N-benzyloxetan-3-amine to form propargylamines, which undergo acid-mediated cyclization to morpholine-2-carbonitriles. This one-pot sequence achieves up to 95% ee and >20:1 diastereomeric ratio (dr) at −44°C in toluene [7].
Table 2: Optimization of Cu-Catalyzed Propargylic Amination/Desymmetrization
Ligand | Base | Temp (°C) | Yield (%) | ee (%) |
---|---|---|---|---|
L1 | Cy₂NMe | −44 | 78 | 80 |
L4 | Cy₂NMe | −44 | 85 | 88 |
L5 | Cy₂NMe | −44 | 92 | 95 |
L5 | Et₃N | −44 | 65 | 76 |
Mechanistic insights:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0